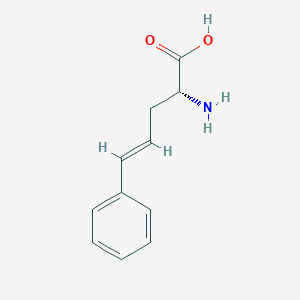

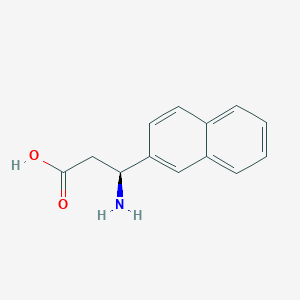

(S)-3-Amino-3-(naphthalen-2-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

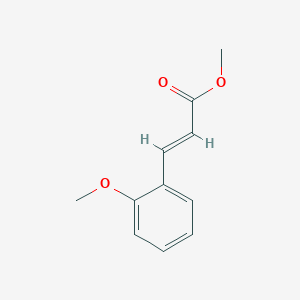

“(S)-3-Amino-3-(naphthalen-2-yl)propanoic acid” is a chemical compound with the CAS Number 767282-94-0 and a linear formula of C13H13NO2 . It has a molecular weight of 215.25 . The compound is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Molecular Structure Analysis

The IUPAC name for this compound is (3S)-3-amino-3-(2-naphthyl)propanoic acid . The InChI code is 1S/C13H13NO2/c14-12(8-13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1 . This information can be used to analyze the molecular structure of the compound.Physical And Chemical Properties Analysis

“(S)-3-Amino-3-(naphthalen-2-yl)propanoic acid” is a solid compound . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用

Fluorescent Derivatization of Amino Acids

(S)-3-Amino-3-(naphthalen-2-yl)propanoic acid has been explored for its applicability as a fluorescent derivatizing agent for amino acids. When coupled to the amino group of various amino acids, it produces derivatives that exhibit strong fluorescence, making it useful for biological assays. This application is especially relevant in the development of fluorescence-based methods for analyzing biological molecules, where high sensitivity and specificity are crucial. (Frade et al., 2007)

Photophysical Properties in Biological Systems

The compound's derivatives, including similar naphthalene-based probes, have been studied for their photophysical behavior in various solvents. This research provides insights into how these compounds' emission properties can be influenced by the solvent environment, which is valuable for designing fluorescent probes for studying biological systems, such as proteins and peptides. (Moreno Cerezo et al., 2001)

Synthesis and Biological Activity

Research has also been directed towards synthesizing derivatives of naphthalene, including structures similar to (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid, for assessing their biological activities. These activities range from antibacterial to antiinflammatory and antiarrhythmic properties, highlighting the potential medicinal applications of these compounds. (Markosyan et al., 1991)

Genetic Encoding of Fluorescent Amino Acids

Amino acids derived from naphthalene structures have been genetically encoded into proteins, serving as fluorescent probes for studying protein dynamics and interactions. This application underscores the versatility of naphthalene derivatives in advanced biochemical and cellular biology research, enabling the visualization and analysis of protein functions in real time. (Summerer et al., 2006)

Advanced Materials Development

Naphthalene derivatives, including those related to (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid, have been utilized in the synthesis of high Tg and organosoluble aromatic polymers for applications in blue-light-emitting materials. This illustrates the role of such compounds in the development of advanced materials with specific optical properties, contributing to the fields of optoelectronics and material science. (Liou et al., 2006)

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES:), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

(3S)-3-amino-3-naphthalen-2-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-12(8-13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASNXOXPNZWQRV-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426849 |

Source

|

| Record name | (3S)-3-Amino-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-3-(naphthalen-2-yl)propanoic acid | |

CAS RN |

767282-94-0 |

Source

|

| Record name | (3S)-3-Amino-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。